molecular formula C13H15ClFNO5 B14178421 2-tert-Butyl-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate CAS No. 918884-83-0

2-tert-Butyl-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate

Cat. No.: B14178421
CAS No.: 918884-83-0
M. Wt: 319.71 g/mol
InChI Key: CKQFKYHYRICNGY-UHFFFAOYSA-M
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Description

2-tert-Butyl-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate is a chemical compound with a unique structure that combines a tert-butyl group, a fluorophenyl group, and an oxazolium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate typically involves the reaction of tert-butylamine with 2-fluorobenzoyl chloride to form an intermediate, which is then cyclized to form the oxazolium ion. The final step involves the addition of perchloric acid to form the perchlorate salt. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxazolone derivatives, oxazolidine derivatives, and various substituted fluorophenyl compounds .

Scientific Research Applications

2-tert-Butyl-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate involves its interaction with specific molecular targets. The oxazolium ion can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions, leading to antimicrobial or anticancer effects. The molecular pathways involved include inhibition of enzyme activity and interference with DNA replication .

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butyl-5-(2-chlorophenyl)-1,2-oxazol-2-ium perchlorate
  • 2-tert-Butyl-5-(2-bromophenyl)-1,2-oxazol-2-ium perchlorate
  • 2-tert-Butyl-5-(2-iodophenyl)-1,2-oxazol-2-ium perchlorate

Uniqueness

2-tert-Butyl-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its chloro, bromo, and iodo analogs .

Properties

CAS No.

918884-83-0

Molecular Formula

C13H15ClFNO5

Molecular Weight

319.71 g/mol

IUPAC Name

2-tert-butyl-5-(2-fluorophenyl)-1,2-oxazol-2-ium;perchlorate

InChI

InChI=1S/C13H15FNO.ClHO4/c1-13(2,3)15-9-8-12(16-15)10-6-4-5-7-11(10)14;2-1(3,4)5/h4-9H,1-3H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

CKQFKYHYRICNGY-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)[N+]1=CC=C(O1)C2=CC=CC=C2F.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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